molecular formula C12H23ClO2 B8411858 1-Chloro-4-acetoxy-8-methylnonane

1-Chloro-4-acetoxy-8-methylnonane

Cat. No. B8411858
M. Wt: 234.76 g/mol
InChI Key: LGPQFGXCDBZAQL-UHFFFAOYSA-N
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Patent
US04091107

Procedure details

A mixture of 1-chloro-8-methyl-4-nonanol (22.73 g.; 0.118 mole) and acetic anhydride (24.07 g.; 0.236 mole) is heated on a steam bath for 11/2 hours.
Quantity
22.73 g
Type
reactant
Reaction Step One
Quantity
24.07 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:12])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([O:12][C:13](=[O:15])[CH3:14])[CH2:6][CH2:7][CH2:8][CH:9]([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
22.73 g
Type
reactant
Smiles
ClCCCC(CCCC(C)C)O
Name
Quantity
24.07 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 11/2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
ClCCCC(CCCC(C)C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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